![molecular formula C37H41ClN4O6S B8175930 [3-[Bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid](/img/structure/B8175930.png)
[3-[Bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KW-8232 is an orally active anti-osteoporotic agent that reduces the biosynthesis of prostaglandin E2. It has shown significant potential in increasing femoral bone mineral density and reducing bone resorption markers in animal models .
Preparation Methods
The synthetic routes and reaction conditions for KW-8232 are not extensively detailed in the available literature. it is known that KW-8232 is synthesized and provided in various forms, including free base and methanesulfonate salt . Industrial production methods typically involve standard organic synthesis techniques, including the use of specific reagents and solvents to achieve the desired purity and yield .
Chemical Reactions Analysis
KW-8232 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KW-8232 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of anti-osteoporotic agents and their mechanisms.
Biology: Investigated for its effects on bone metabolism and its potential to reduce bone resorption.
Medicine: Explored as a potential therapeutic agent for osteoporosis and other bone-related disorders.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
KW-8232 exerts its effects by inhibiting the biosynthesis of prostaglandin E2, a key mediator in bone resorption. It targets the prostaglandin receptor, reducing the production of prostaglandin E2 in osteoblastic cells. This inhibition leads to decreased bone resorption and increased bone mineral density .
Comparison with Similar Compounds
KW-8232 is unique compared to other anti-osteoporotic agents due to its specific mechanism of action and its ability to significantly reduce bone resorption markers. Similar compounds include:
Alendronate: A bisphosphonate that inhibits bone resorption by binding to hydroxyapatite in bone.
Raloxifene: A selective estrogen receptor modulator that mimics estrogen’s beneficial effects on bone density.
Denosumab: A monoclonal antibody that inhibits osteoclast formation and function
KW-8232 stands out due to its oral activity and its specific targeting of prostaglandin E2 biosynthesis, making it a promising candidate for further research and development in the field of osteoporosis treatment .
Properties
IUPAC Name |
[3-[bis(4-hydroxyphenyl)methyl]-1-[2-(dimethylamino)ethyl]indol-2-yl]-[4-(2-chlorophenyl)piperazin-1-yl]methanone;methanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37ClN4O3.CH4O3S/c1-38(2)19-24-41-31-9-5-3-7-29(31)34(33(25-11-15-27(42)16-12-25)26-13-17-28(43)18-14-26)35(41)36(44)40-22-20-39(21-23-40)32-10-6-4-8-30(32)37;1-5(2,3)4/h3-18,33,42-43H,19-24H2,1-2H3;1H3,(H,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHZOINCWYRXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C(=C1C(=O)N3CCN(CC3)C4=CC=CC=C4Cl)C(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O.CS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41ClN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
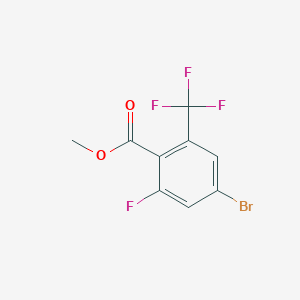
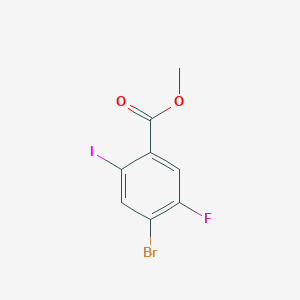


![[4-Bromo-2-(difluoromethyl)phenyl]boronic acid](/img/structure/B8175884.png)
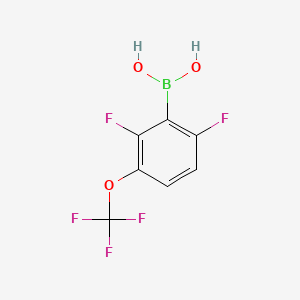
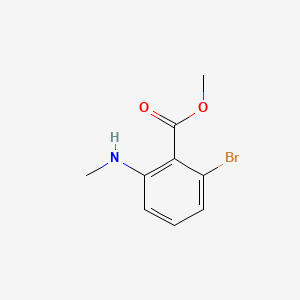

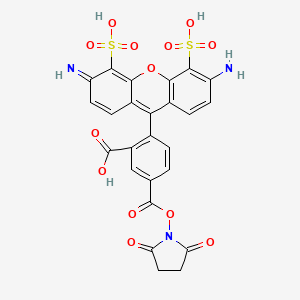




![sodium;4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonate](/img/structure/B8175950.png)
